![molecular formula C44H61F3N14O18S4 B6295403 RGD-4C Trifluoroacetate CAS No. 332179-76-7](/img/structure/B6295403.png)
RGD-4C Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RGD-4C Trifluoroacetate is a peptide with integrin binding activity. The Arg-Gly-Asp (RGD) sequence serves as the primary integrin recognition site in extracellular matrix proteins, and peptides containing this sequence can mimic the recognition specificity of the matrix proteins .
Molecular Structure Analysis
The molecular formula of RGD-4C Trifluoroacetate is C42H60N14O16S4 . It has a molecular weight of 1145.27 . The sequence shortening is ACDCRGDCFCG with a disulfide bridge between Cys2-Cys10 and Cys4-Cys8 .Physical And Chemical Properties Analysis
RGD-4C Trifluoroacetate is a solid substance with a white to off-white color . It’s soluble in DMSO at a concentration of 25 mg/mL .Scientific Research Applications
Oncological Applications
RGD-4C Trifluoroacetate has been actively investigated for oncological purposes . The RGD (Arg-Gly-Asp) sequence is a binding moiety for a large selection of adhesive extracellular matrix and cell surface proteins, which are often overexpressed in cancer cells .
Angiogenesis Imaging
The RGD sequence in RGD-4C Trifluoroacetate can bind to integrins involved in angiogenesis . This makes it a potential tool for imaging angiogenesis, which is a critical process in the growth of cancer .
Drug Delivery
RGD-4C Trifluoroacetate can be used in the development of targeted drug delivery systems . The RGD peptide can guide the delivery of drugs to cells that overexpress integrins, improving the efficacy and reducing the side effects of the treatment .
Cell Adhesion Studies
The RGD sequence in RGD-4C Trifluoroacetate can bind to cell adhesion molecules . This makes it a useful tool in studying cell adhesion, a process involved in many biological processes including wound healing, immune response, and cancer metastasis .
Endocytosis Research
RGD-4C Trifluoroacetate can undergo endocytosis after binding to integrins on human umbilical vascular endothelial cells (HUVEC) . This property makes it a valuable tool in studying endocytosis, a fundamental process in cellular function .
Mechanism of Action
Target of Action
RGD-4C Trifluoroacetate, a double cyclic peptide, binds preferentially to integrins . The primary targets of RGD-4C are integrins, specifically αvβ3 and αvβ5 . These integrins are overexpressed in many cancers such as non-small cell lung cancer and melanoma .
Mode of Action
The mode of action of RGD-4C involves its interaction with integrins on the cell surface. The peptide promotes cell adhesion by interacting with integrin receptors on the cell surface . This interaction allows for the internalization of RGD-4C into targeted cells .
Biochemical Pathways
The biochemical pathways affected by RGD-4C involve cell adhesion and signaling proteins such as fibronectin, vitronectin, and fibrinogen . By binding to integrins, RGD-4C can specifically target cancer cells and the tumor vascular system, enhancing drug delivery efficiency and minimizing adverse effects on healthy tissues .
Pharmacokinetics
It’s known that the peptide can be internalized into targeted cells , suggesting it has good bioavailability
Result of Action
The result of RGD-4C’s action is the enhanced cytotoxic activity against various tumor cell lines . In a subcutaneous syngeneic model of bladder cancer, RGD-4C significantly reduced tumor growth in a dose-dependent manner . Furthermore, the systemic administration of RGD-4C in combination with other chemotherapeutic drugs increased the survival of mice bearing orthotopic bladder cancer .
Action Environment
The action environment of RGD-4C Trifluoroacetate is primarily within the tumor microenvironment, where the overexpression of integrins αvβ3 and αvβ5 occurs . The peptide’s action, efficacy, and stability could potentially be influenced by factors within this environment, such as the presence of other cell types, the extracellular matrix, and the tumor’s vascular system.
Safety and Hazards
properties
IUPAC Name |
2-[(1R,4S,7R,12R,15S,18R,21S,27S)-7-[[(2S)-2-aminopropanoyl]amino]-15-benzyl-4-(carboxymethyl)-12-(carboxymethylcarbamoyl)-27-[3-(diaminomethylideneamino)propyl]-3,6,14,17,20,23,26,29-octaoxo-9,10,31,32-tetrathia-2,5,13,16,19,22,25,28-octazabicyclo[16.11.4]tritriacontan-21-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60N14O16S4.C2HF3O2/c1-19(43)33(64)53-26-16-74-73-15-25(35(66)48-14-32(62)63)54-36(67)22(10-20-6-3-2-4-7-20)51-41(72)28-18-76-75-17-27(56-38(69)24(12-31(60)61)52-40(26)71)39(70)50-21(8-5-9-46-42(44)45)34(65)47-13-29(57)49-23(11-30(58)59)37(68)55-28;3-2(4,5)1(6)7/h2-4,6-7,19,21-28H,5,8-18,43H2,1H3,(H,47,65)(H,48,66)(H,49,57)(H,50,70)(H,51,72)(H,52,71)(H,53,64)(H,54,67)(H,55,68)(H,56,69)(H,58,59)(H,60,61)(H,62,63)(H4,44,45,46);(H,6,7)/t19-,21-,22-,23-,24-,25-,26-,27-,28-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLVAVHKXVRFPP-AVWCAVILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)C(NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)[C@@H](NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61F3N14O18S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1259.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RGD-4C Trifluoroacetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.